2-diphenylphosphaniumylethyl(diphenyl)phosphanium;2-pyridin-2-ylpyridine;silver;trifluoromethanesulfonate
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Overview
Description
The compound “2-diphenylphosphaniumylethyl(diphenyl)phosphanium;2-pyridin-2-ylpyridine;silver;trifluoromethanesulfonate” is a complex organophosphorus compound It is known for its unique structure, which includes multiple phosphine groups and a pyridine moiety, coordinated with silver and trifluoromethanesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 2-diphenylphosphinoethyl(diphenyl)phosphine with 2-pyridin-2-ylpyridine in the presence of a silver salt, such as silver trifluoromethanesulfonate. The reaction is carried out under inert conditions to prevent oxidation of the phosphine groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: The pyridine moiety can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Coordination: The compound can form coordination complexes with transition metals, which can be used in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Substitution: Nucleophiles such as halides or amines.
Coordination: Transition metals such as palladium, platinum, or nickel.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted pyridine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
This compound has several scientific research applications:
Catalysis: It is used as a ligand in metal-catalyzed reactions, such as carbonylation, hydrogenation, and cross-coupling reactions.
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their electronic and structural properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in catalysis involves the coordination of the phosphine groups to a metal center, which facilitates the activation of substrates. The pyridine moiety can also participate in the catalytic cycle by stabilizing intermediates or facilitating proton transfer. The silver ion can enhance the reactivity of the compound by providing additional coordination sites .
Comparison with Similar Compounds
Similar Compounds
Diphenyl-2-pyridylphosphine: A simpler phosphine ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: Another bidentate phosphine ligand used in catalysis.
Triphenylphosphine: A widely used monodentate phosphine ligand.
Uniqueness
The uniqueness of “2-diphenylphosphaniumylethyl(diphenyl)phosphanium;2-pyridin-2-ylpyridine;silver;trifluoromethanesulfonate” lies in its combination of multiple phosphine groups and a pyridine moiety, which provides versatile coordination and catalytic properties. The presence of silver and trifluoromethanesulfonate further enhances its reactivity and stability in various chemical reactions .
Properties
Molecular Formula |
C37H34AgF3N2O3P2S+ |
---|---|
Molecular Weight |
813.6 g/mol |
IUPAC Name |
2-diphenylphosphaniumylethyl(diphenyl)phosphanium;2-pyridin-2-ylpyridine;silver;trifluoromethanesulfonate |
InChI |
InChI=1S/C26H24P2.C10H8N2.CHF3O3S.Ag/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;/h1-20H,21-22H2;1-8H;(H,5,6,7);/p+1 |
InChI Key |
ZQPNWXFLDWJBTJ-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Ag] |
Origin of Product |
United States |
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